1,3,8-Triazaspiro[4.5]decane-8-acetamide, N-[4-(acetylamino)phenyl]-3-methyl-2,4-dioxo-
Overview
Description
1,3,8-Triazaspiro[4.5]decane-8-acetamide, N-[4-(acetylamino)phenyl]-3-methyl-2,4-dioxo- is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, particularly as a selective agonist for delta opioid receptors . The spirocyclic framework provides a rigid structure that can interact with biological targets in a specific manner, making it a valuable scaffold for drug development.
Mechanism of Action
Target of Action
The primary target of this compound is the Delta Opioid Receptor (DOR) . The DOR is a G-protein coupled receptor that plays a crucial role in mediating pain perception, mood regulation, and immune response .
Mode of Action
The compound acts as a selective agonist for the DOR . It binds to the orthosteric site of the receptor, triggering a conformational change that activates the receptor . This activation leads to a cascade of intracellular events, including the inhibition of adenylate cyclase, decreased cAMP production, and the opening of potassium channels .
Biochemical Pathways
The activation of DOR by the compound affects several biochemical pathways. Primarily, it inhibits the cAMP pathway, reducing the release of neurotransmitters such as glutamate and substance P . This leads to a decrease in neuronal excitability and a reduction in pain perception .
Result of Action
The activation of DOR by the compound results in antinociceptive effects , reducing the perception of pain . This makes the compound potentially useful in the treatment of conditions involving chronic pain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,8-Triazaspiro[4.5]decane-8-acetamide, N-[4-(acetylamino)phenyl]-3-methyl-2,4-dioxo- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the spirocyclic core through a cyclization reaction, followed by functionalization to introduce the acetamide and acetylamino groups . The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to achieve the desired product in large quantities .
Chemical Reactions Analysis
Types of Reactions
1,3,8-Triazaspiro[4.5]decane-8-acetamide, N-[4-(acetylamino)phenyl]-3-methyl-2,4-dioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, such as converting ketones to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic ring or the spirocyclic core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides or amines. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance the reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
1,3,8-Triazaspiro[4.5]decane-8-acetamide, N-[4-(acetylamino)phenyl]-3-methyl-2,4-dioxo- has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1,3,8-Triazaspiro[4.5]decane-2,4-dione: Shares the spirocyclic core but lacks the acetamide and acetylamino groups.
N-(4-((1-benzyl-2,4-dioxo-3-(pyridin-2-ylmethyl)-1,3,8-triazaspiro[4.5]decan-8-yl)methyl)phenyl)acetamide: Similar structure with different substituents on the spirocyclic core.
1-benzyl-8-((1,5-dimethyl-1H-pyrazol-4-yl)methyl)-3-(3-(pyridin-3-yl)propyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione: Another derivative with modifications on the spirocyclic framework.
Uniqueness
The uniqueness of 1,3,8-Triazaspiro[4.5]decane-8-acetamide, N-[4-(acetylamino)phenyl]-3-methyl-2,4-dioxo- lies in its specific functional groups that enhance its binding affinity and selectivity for delta opioid receptors. This makes it a promising candidate for drug development targeting pain and other neurological disorders .
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O4/c1-12(24)19-13-3-5-14(6-4-13)20-15(25)11-23-9-7-18(8-10-23)16(26)22(2)17(27)21-18/h3-6H,7-11H2,1-2H3,(H,19,24)(H,20,25)(H,21,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZSUAJFFALGRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CN2CCC3(CC2)C(=O)N(C(=O)N3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801127310 | |
Record name | N-[4-(Acetylamino)phenyl]-3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801127310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
923233-32-3 | |
Record name | N-[4-(Acetylamino)phenyl]-3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=923233-32-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[4-(Acetylamino)phenyl]-3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801127310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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